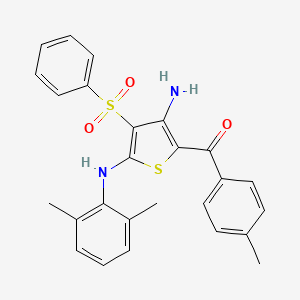

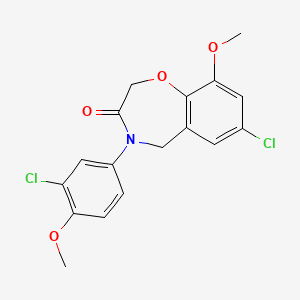

![molecular formula C15H11N5OS B2405694 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 1797014-84-6](/img/structure/B2405694.png)

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as the compound , are a large family of N-heterocyclic compounds. They have a significant impact in medicinal chemistry and have recently attracted attention in material science due to their notable photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications, which can be achieved through various synthesis pathways .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . Additionally, a copper-catalyzed approach has been used to synthesize triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Scientific Research Applications

- Application : The pyrazolo[1,5-a]pyrimidine derivatives (PPs) 4a–g have been identified as strategic compounds for optical applications. Their tunable photophysical properties, simpler synthetic methodology, and solid-state emission intensities make them promising candidates for fluorescent probes and bioimaging agents .

- Key Features : PPs exhibit good solid-state emission intensities (QY SS = 0.18 to 0.63) and stability comparable to commercial probes like coumarin-153 and rhodamine 6G. Electron-donating groups (EDGs) at position 7 on the fused ring enhance absorption and emission behaviors .

- Application : Some pyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibitory activity against cancer cells. For example, compounds 14, 13, and 15 have shown IC50 values comparable to the control drug sorafenib .

Fluorescent Probes and Imaging Agents

Anticancer Agents

Ion Chelators and Coordination Chemistry

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)15-18-11-4-2-3-5-12(11)22-15/h2-8H,1H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJCWPSBFQQXOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)

amine](/img/structure/B2405615.png)

![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)

![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)

![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)

![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)